

Application Note and Protocol: Extraction of Ethyl 3,4-dicaffeoylquininate from Plant Material

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Compound of Interest

Compound Name: Ethyl 3,4-dicaffeoylquininate

Cat. No.: B3027905

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl 3,4-dicaffeoylquininate is a notable phenolic compound belonging to the dicaffeoylquinic acid (DCQA) class of natural products. These compounds are esters formed between caffeic acid and quinic acid. **Ethyl 3,4-dicaffeoylquininate** has been isolated from various medicinal plants, including *Gynura divaricata*, and is of significant interest due to its potential therapeutic properties, which are shared with other DCQAs, such as antioxidant, anti-inflammatory, and anti-diabetic activities[1][2][3]. This document provides a comprehensive protocol for the extraction, isolation, and purification of **Ethyl 3,4-dicaffeoylquininate** from plant sources, along with methods for its quantification.

Data Presentation

The yield of **Ethyl 3,4-dicaffeoylquininate** and related compounds can vary significantly based on the plant species, geographic origin, and the extraction method employed. The following table summarizes the content of various caffeoylquinic acid derivatives found in the leaves of *Pluchea indica*, as determined by a validated HPLC method, to provide an expected range for these types of compounds[4][5].

Table 1: Content of Caffeoylquinic Acid Derivatives in *Pluchea indica* Leaf Extracts.

Compound	Average Content (mg/g of dry extract)
3-O-caffeoylquinic acid	5.82
4-O-caffeoylquinic acid	2.11
5-O-caffeoylquinic acid	10.35
3,4-O-dicaffeoylquinic acid	3.24
3,5-O-dicaffeoylquinic acid	15.78
4,5-O-dicaffeoylquinic acid	9.87

Data adapted from a study on *Pluchea indica* leaves, where ultrasound-assisted extraction with 50% ethanol yielded the highest concentrations of these derivatives[4][5].

Experimental Protocols

Protocol 1: Extraction and Preliminary Fractionation

This protocol outlines a general procedure for the extraction and initial fractionation of **Ethyl 3,4-dicaffeoylquininate** from plant material, such as the aerial parts of *Gynura divaricata*[3].

1.1. Materials and Reagents:

- Dried and powdered plant material (e.g., leaves and stems of *Gynura divaricata*)
- 80% Ethanol (EtOH)
- n-Hexane
- Ethyl acetate (EtOAc)
- n-Butanol (n-BuOH)
- Deionized water
- Rotary evaporator
- Separatory funnel

- Filter paper

1.2. Extraction Procedure:

- Macerate the dried, powdered plant material (1 kg) with 80% ethanol (10 L) at room temperature for 48 hours with occasional agitation.
- Filter the extract through filter paper. Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
- Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
- Suspend the crude extract in deionized water (1 L) and perform a liquid-liquid partitioning in a separatory funnel.
- First, partition the aqueous suspension with n-hexane (3 x 1 L) to remove nonpolar compounds like fats and chlorophylls. Discard the n-hexane fraction.
- Subsequently, partition the remaining aqueous layer with ethyl acetate (3 x 1 L). The ethyl acetate fraction is expected to contain **Ethyl 3,4-dicaffeoylquinic acid** and other dicaffeoylquinic acid derivatives.
- Collect the ethyl acetate fraction and concentrate it to dryness using a rotary evaporator. This yields the crude ethyl acetate fraction.
- The remaining aqueous layer can be further partitioned with n-butanol to isolate more polar compounds if desired.

Protocol 2: Chromatographic Purification

This protocol describes a multi-step chromatographic process for the isolation and purification of **Ethyl 3,4-dicaffeoylquinic acid** from the crude ethyl acetate fraction.

2.1. Materials and Reagents:

- Crude ethyl acetate fraction from Protocol 1

- Silica gel (for column chromatography)
- Sephadex LH-20
- Reversed-phase C18 silica gel
- Solvents for chromatography (e.g., chloroform, methanol, acetonitrile, water, all HPLC grade)
- Thin-layer chromatography (TLC) plates (silica gel 60 F254)
- UV lamp for TLC visualization

2.2. Purification Procedure:

Step 1: Silica Gel Column Chromatography

- Dissolve the crude ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
- After drying, load the adsorbed sample onto a silica gel column packed with chloroform.
- Elute the column with a stepwise gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., chloroform:methanol 100:0 to 80:20).
- Collect fractions and monitor by TLC, visualizing under a UV lamp. Combine fractions that show similar profiles and contain the target compound.

Step 2: Sephadex LH-20 Column Chromatography

- Concentrate the fractions from the silica gel column that are enriched with the target compound.
- Dissolve the concentrated sample in methanol and apply it to a Sephadex LH-20 column equilibrated with methanol.
- Elute the column with methanol. This step is effective for separating compounds based on their molecular size and for removing remaining pigments and polymeric substances.

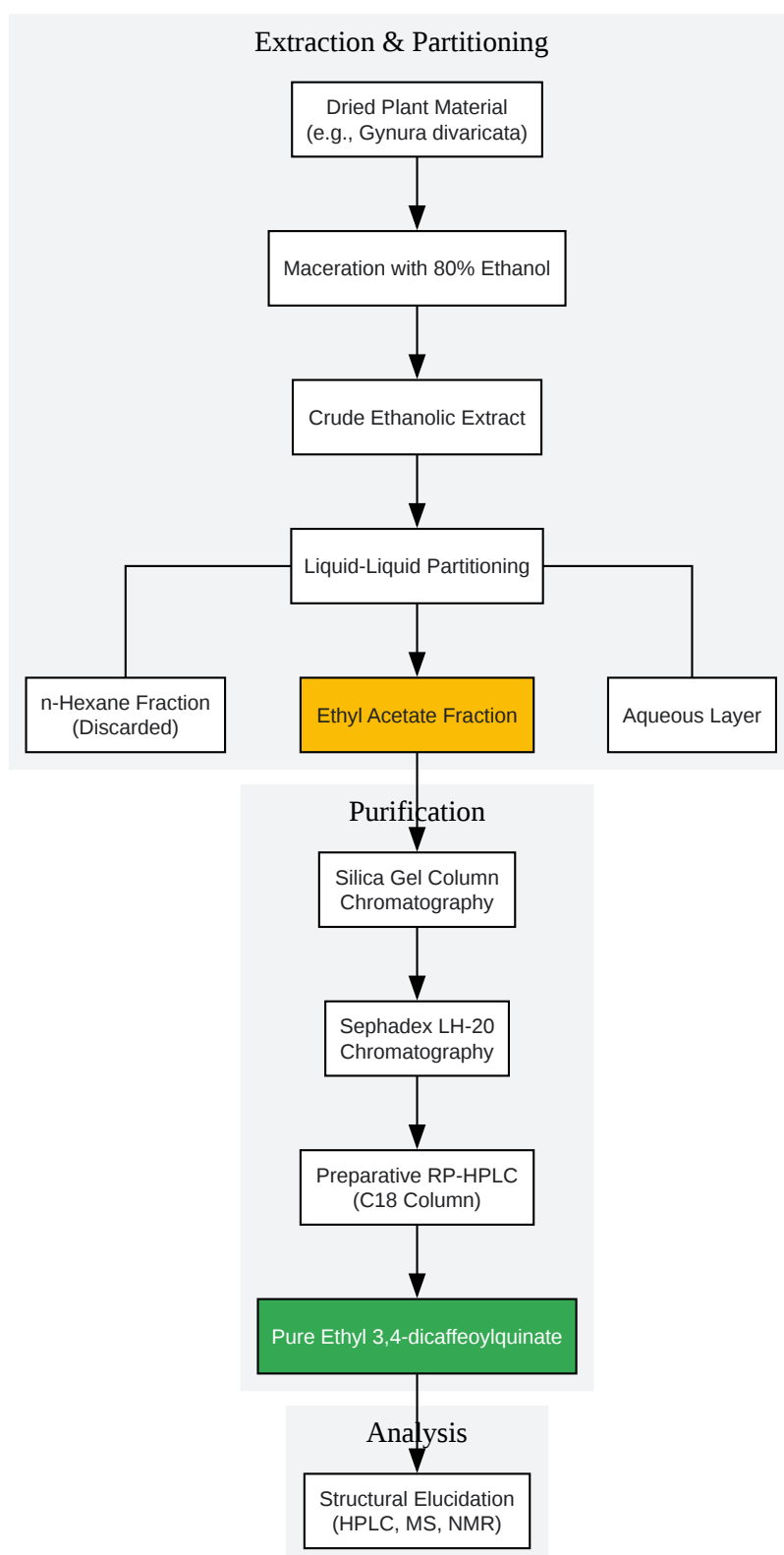
- Collect fractions and monitor their purity by TLC or HPLC.

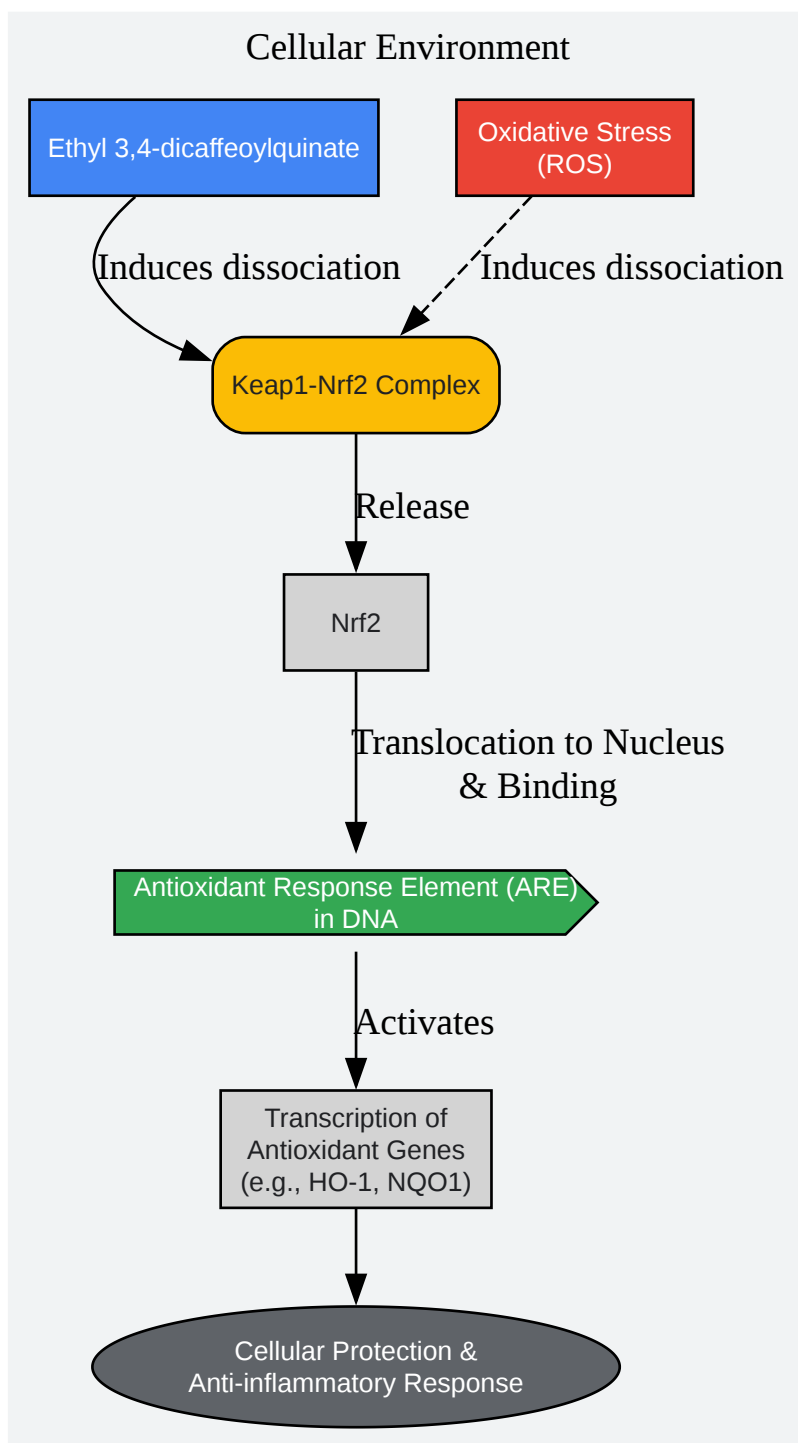
Step 3: Preparative Reversed-Phase HPLC

- For final purification, subject the enriched fractions from the Sephadex LH-20 column to preparative reversed-phase HPLC on a C18 column.
- A typical mobile phase would be a gradient of acetonitrile in water, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
- Monitor the elution at a suitable wavelength (e.g., 330 nm for caffeoyl derivatives) and collect the peak corresponding to **Ethyl 3,4-dicaffeoylquininate**.
- Confirm the purity and identity of the isolated compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

Experimental Workflow Diagram





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